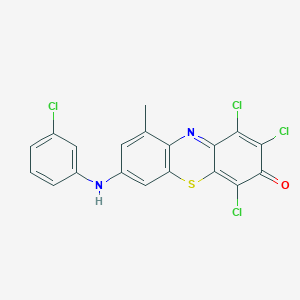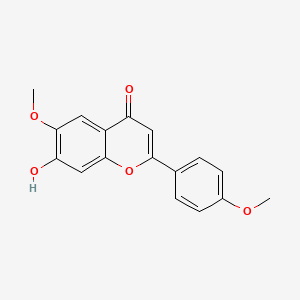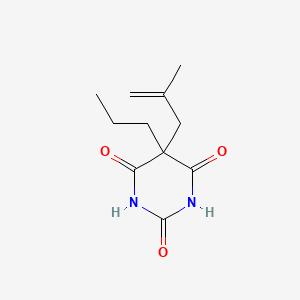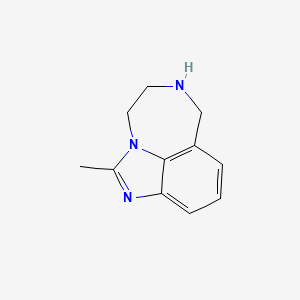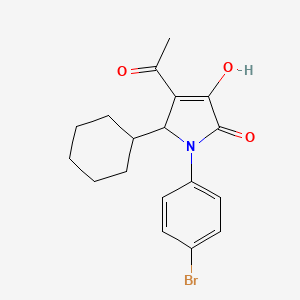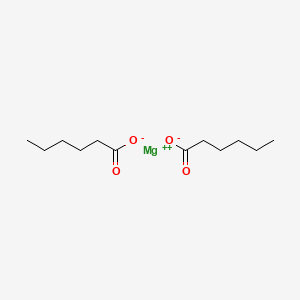
Dihexanoic acid magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexanoic acid magnesium salt, also known as magnesium caproate, is a chemical compound with the molecular formula C12H22MgO4. It is formed by the reaction of hexanoic acid (caproic acid) with magnesium. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihexanoic acid magnesium salt can be synthesized through the reaction of hexanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or water, to facilitate the formation of the salt. The general reaction is as follows:
2C6H12O2+Mg(OH)2→(C6H11O2)2Mg+2H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of magnesium oxide and hexanoic acid. The reactants are mixed and heated under controlled conditions to ensure complete reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dihexanoic acid magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium hexanoate.
Reduction: Reduction reactions can convert the compound back to its constituent hexanoic acid and magnesium.
Substitution: The magnesium ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and other metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include magnesium hexanoate, hexanoic acid, and various substituted metal salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dihexanoic acid magnesium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a magnesium supplement.
Industry: It is used in the production of various industrial products, including lubricants and plasticizers
Wirkmechanismus
The mechanism of action of dihexanoic acid magnesium salt involves the release of magnesium ions, which play a crucial role in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes, facilitating reactions such as ATP synthesis, DNA replication, and protein synthesis. The compound’s effects are mediated through its interaction with cellular pathways and molecular targets, including ion channels and transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid: A precursor to dihexanoic acid magnesium salt, known for its use in flavorings and fragrances.
Magnesium acetate: Another magnesium salt with similar applications but different chemical properties.
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Uniqueness
This compound is unique due to its specific combination of hexanoic acid and magnesium, which imparts distinct chemical and physical properties. Its solubility, reactivity, and biological activity differ from other magnesium salts, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C12H22MgO4 |
|---|---|
Molekulargewicht |
254.61 g/mol |
IUPAC-Name |
magnesium;hexanoate |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
FKZRUGSMXUERAD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


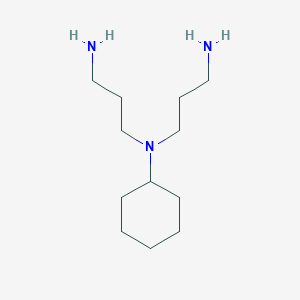


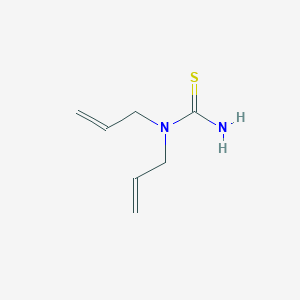
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
